molecular formula C14H13ClN2O2 B1319980 N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide CAS No. 953717-19-6

N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B1319980
CAS No.: 953717-19-6
M. Wt: 276.72 g/mol
InChI Key: PAOXTARLLUFVAS-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research . As an acetamide derivative, it features both aniline and phenoxy functional groups, making it a valuable scaffold for the design and synthesis of novel bioactive molecules . While specific biological data for this exact compound is limited in the public domain, its core structure is closely related to other acetamide derivatives that have demonstrated significant research potential. Structurally similar compounds have been investigated for their anti-inflammatory properties, acting as inhibitors of cyclooxygenase (COX) enzymes . Furthermore, research on analogous molecules highlights their role as key intermediates in the development of potential butyrylcholinesterase (BChE) inhibitors, which are a relevant target in neurodegenerative disease research . The presence of the 4-aminophenyl group is a common feature in many pharmacologically active compounds, suggesting its utility in molecular hybridization strategies for creating new chemical entities . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a building block in drug discovery programs, for structure-activity relationship (SAR) studies, or as a precursor for further chemical synthesis .

Properties

IUPAC Name

N-(4-aminophenyl)-2-(4-chlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-10-1-7-13(8-2-10)19-9-14(18)17-12-5-3-11(16)4-6-12/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOXTARLLUFVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 4-Aminophenylamine with 4-Chlorophenoxyacetic Acid Derivatives

  • Starting Materials:

    • 4-Aminophenylamine (para-aminophenylamine)
    • 4-Chlorophenoxyacetic acid or its acid chloride derivative
  • Coupling Agents:

    • Dicyclohexylcarbodiimide (DCC)
    • N,N’-Diisopropylcarbodiimide (DIC)
    • TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in some protocols
  • Solvents:

    • Dry dichloromethane (DCM)
    • Dimethyl sulfoxide (DMSO) for characterization
  • Reaction Conditions:

    • The reaction is typically carried out at room temperature (25–30 °C).
    • The acid is activated by the coupling agent in the presence of a base such as 2,6-lutidine or triethylamine.
    • The amine is then added, and the mixture is stirred for several hours to overnight.
    • Temperature control is critical, often maintaining below 5 °C during coupling agent addition to prevent side reactions.
  • Workup:

    • The reaction mixture is diluted with DCM.
    • Washed sequentially with aqueous acid (e.g., 2N HCl), water, and brine.
    • The organic layer is dried over anhydrous sodium sulfate.
    • Concentration under reduced pressure yields the crude product.
    • Purification is achieved by recrystallization (e.g., ethanol) or column chromatography.
  • Yield and Purity:

    • Yields reported range from 70% to 85%.
    • Purity is confirmed by thin-layer chromatography (TLC), NMR, IR, and mass spectrometry.

Example Synthetic Procedure (Adapted from Literature)

Step Reagents & Conditions Description
1 4-Chlorophenoxyacetic acid (0.009 mol), dry DCM (10 mL), 2,6-lutidine (0.02 mol) at 25–30 °C Activation of acid with base
2 Addition of 4-aminophenylamine (0.009 mol) Formation of amide bond begins
3 Cooling to 0–5 °C, slow addition of TBTU (0.02 mol) over 30 min Coupling agent activates acid for amide formation
4 Stirring overnight at room temperature Completion of reaction
5 Workup with 2N HCl, water, brine washes, drying over Na2SO4 Isolation of crude product
6 Concentration and recrystallization from ethanol Purification to obtain final compound
  • Continuous Flow Synthesis: Industrial scale production may employ continuous flow reactors to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry, improving yield and reproducibility.
  • Catalyst Use: While traditional methods rely on carbodiimide coupling agents, catalytic methods or enzyme-mediated amidation could be explored for greener synthesis.
  • Purification: Industrial processes may use crystallization or preparative chromatography to achieve high purity suitable for research or pharmaceutical applications.
Preparation Aspect Details
Starting Materials 4-Aminophenylamine, 4-chlorophenoxyacetic acid or acid chloride
Coupling Agents DCC, DIC, TBTU
Solvents Dry DCM, ethanol (for recrystallization)
Reaction Temperature 0–30 °C, with cooling during coupling agent addition
Reaction Time Several hours to overnight
Workup Acid/base washes, drying over Na2SO4
Purification Recrystallization, column chromatography
Yield 70–85%
Characterization TLC, IR, NMR, MS, elemental analysis
  • The use of TBTU as a coupling agent provides efficient activation of the carboxylic acid, leading to good yields and minimal side products.
  • Temperature control during coupling agent addition is critical to avoid decomposition or side reactions.
  • The choice of base (2,6-lutidine or triethylamine) influences reaction rate and purity.
  • Recrystallization from ethanol yields well-defined crystals suitable for further structural analysis.
  • Spectroscopic data confirm the successful formation of the amide bond and the integrity of the chlorophenoxy and aminophenyl moieties.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group, if present, can be reduced back to the amine group.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Common reducing agents include iron filings in hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amine group.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide has been explored for its potential therapeutic properties, including:

  • Anticancer Activity : Studies indicate that the compound may induce apoptosis in cancer cell lines, particularly through mechanisms involving enzyme inhibition. Its structural features may enhance efficacy against resistant cancer types.
  • Antiparasitic Properties : Preliminary research suggests that this compound may inhibit specific enzymes involved in parasitic infections, such as Trypanosoma brucei, which causes African sleeping sickness.

Biochemistry

The compound is investigated for its role as a biochemical probe to study enzyme interactions. Its ability to inhibit certain enzymes can provide insights into metabolic pathways crucial for cell survival and proliferation.

Materials Science

Due to its unique structural properties, this compound may find applications in developing advanced materials with specific functionalities. Its synthesis can serve as an intermediate in creating more complex organic molecules.

Case Studies and Research Findings

Recent studies highlight the potential applications of this compound:

  • Antiparasitic Efficacy : A study demonstrated that derivatives of chloroacetamides showed significant activity against T. brucei, suggesting that modifications to the structure can enhance selectivity and potency against pathogens.
  • Cancer Cell Line Studies : Research on similar compounds indicated effective induction of cell death in various cancer models through apoptosis and autophagy mechanisms. These findings suggest that this compound may share similar pathways.
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis has been employed to predict biological activity based on chemical structure variations among related compounds. This approach helps identify promising candidates for further development as therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related acetamide derivatives reveals distinct differences in biological activity, reactivity, and applications. Key comparisons are organized below:

Structural Analogs with Varying Substitutions

Compound Name Structural Features Biological Activity Key Differences References
N-(4-Chlorophenyl)-2-phenylacetamide Lacks amino group; phenyl instead of chlorophenoxy Moderate anticancer activity Absence of amino group reduces hydrogen-bonding potential and solubility
N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide Methyl group replaces chlorine on phenoxy ring Varied pharmacological properties Methyl substitution decreases electronegativity and alters binding affinity
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide Additional chlorine and methyl groups Enhanced bioactivity Extra substituents increase steric hindrance and lipophilicity

Halogen-Substituted Derivatives

Halogen positioning significantly impacts activity:

Compound Name Halogen Pattern Biological Activity Key Insight References
N-(4-Chlorophenyl)-2-(2,6-dichlorophenoxy)acetamide Dichlorophenoxy group High reactivity and potency Multiple chlorines enhance electrophilicity and enzyme inhibition
2-(4-Chlorophenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide Fluorine and furan substitutions Anti-inflammatory and anticancer Fluorine improves metabolic stability; furan enhances π-π stacking
N-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide 2,4-dichlorophenoxy group Broad-spectrum bioactivity Chlorine at 2- and 4-positions optimizes steric and electronic effects

Nitro and Functional Group Variations

Compound Name Functional Groups Biological Activity Key Finding References
2-(4-Nitrophenoxy)-N-phenylacetamide Nitro group on phenoxy ring Enhanced cytotoxicity Nitro group increases oxidative stress in cells
N-(4-Aminophenyl)-2-(4-ethoxyphenoxy)acetamide Ethoxy instead of chlorine Antimicrobial Ethoxy substitution reduces halogen bonding but improves solubility
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide Acetyl and nitro groups Reactivity in synthesis Acetyl group stabilizes intermediates in organic reactions

Key Research Findings and Trends

  • Bioactivity Correlations: The 4-aminophenyl group in N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide is critical for targeting amine-sensitive receptors, while the chlorophenoxy moiety enhances membrane permeability .
  • Synthetic Advantages: Its synthesis via nucleophilic substitution (4-aminophenylacetamide + 4-chlorophenol derivatives) is more efficient than multi-step routes required for analogs with nitro or thiazole groups .
  • Therapeutic Potential: Compared to bromine- or methoxy-substituted analogs, this compound’s chlorine-amino combination offers a balance of solubility and bioactivity, making it a candidate for anticancer and antimicrobial studies .

Biological Activity

N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Synthesis

This compound features a para-aminophenyl moiety linked to an acetamide group, with a para-chlorophenoxy substituent. This structural arrangement is critical for its biological activity. The synthesis typically involves:

  • Coupling Reaction : Reacting 4-aminophenol with 4-chlorophenol in the presence of a coupling agent.
  • Acetylation : Acetylating the resulting compound using acetic anhydride or acetyl chloride.
  • Purification : Purifying the product through crystallization or column chromatography .

Biological Activities

This compound exhibits several significant biological activities:

  • Antiparasitic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in parasitic infections, particularly against Trypanosoma brucei, which causes African sleeping sickness .
  • Anticancer Potential : Research indicates potential applications in cancer therapy, with studies showing that related compounds can induce apoptosis and autophagy in cancer cell lines . The compound's structural features may enhance its efficacy against resistant cancer types.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor, affecting metabolic pathways crucial for cell survival and proliferation. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular processes, which could lead to therapeutic effects in cancer and parasitic diseases .
  • Cellular Uptake : Its lipophilic nature facilitates penetration through cellular membranes, enhancing its bioavailability and efficacy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(2-Aminoethyl)-N-(4-chlorophenyl)benzamideSimilar amine and benzamide structureAntiparasiticContains ethylene linker
2-Amino-5-substituted-1,3,4-oxadiazole derivativesContains oxadiazole ringAnticancerDifferent heterocyclic structure
N-[4-(4-morpholinyl)phenyl]acetamideMorpholine instead of phenoxyAntimicrobialMorpholine enhances solubility

This compound stands out due to its specific combination of functional groups that confer unique biological activities, particularly its dual role as both an antiparasitic and anticancer agent .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Antiparasitic Efficacy : A study demonstrated that derivatives of chloroacetamides showed significant activity against T. brucei, suggesting that modifications to the structure can enhance selectivity and potency against pathogens .
  • Cancer Cell Line Studies : Research on similar compounds indicated that they could effectively induce cell death in various cancer models through apoptosis and autophagy mechanisms . These findings suggest that this compound may share similar pathways.
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis has been employed to predict the biological activity based on chemical structure variations among related compounds. This approach helps identify promising candidates for further development as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent. Key steps include:

  • Reacting 2-(4-chlorophenoxy)acetic acid with 1,2-diaminobenzene in dry dichloromethane (DCM) at 25–30°C .
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and optimizing stoichiometry to reduce side products .
  • Purification via sequential washing (HCl, water, brine) and drying over anhydrous Na₂SO₄ . Yield optimization strategies include maintaining low temperatures (0–5°C) during reagent addition and extending reaction times for complete conversion .

Q. How do researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR (DMSO-d₆, 400 MHz) identifies functional groups (e.g., aromatic protons, amide NH) and confirms regiochemistry .
  • Mass Spectrometry (VG70-70H) verifies molecular ion peaks (e.g., [M+H]⁺) .
    • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.5% .
    • Chromatography : TLC (Rf comparison) and HPLC ensure purity (>95%) by detecting unreacted starting materials .

Advanced Research Questions

Q. What advanced crystallographic techniques are employed to resolve the molecular structure of this compound, and how are hydrogen bonding interactions analyzed?

  • Single-Crystal X-ray Diffraction (SC-XRD) is used for 3D structural elucidation. Data collection involves a diffractometer (e.g., Agilent VNMRS-400 MHz) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Hydrogen Bond Analysis : Intramolecular C–H···O and intermolecular N–H···O interactions are identified using software like SHELXL . Bond lengths and angles are compared to standard values (e.g., Allen et al., 1987) to validate geometry .

Q. How can researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

  • Contradiction Resolution :
  • Variable Solvent Testing : NMR in deuterated solvents (DMSO-d₆ vs. CDCl₃) resolves peak splitting caused by solvent polarity .
  • 2D NMR Techniques (e.g., COSY, HSQC) clarify ambiguous proton-carbon correlations in complex derivatives .
  • X-ray Validation : SC-XRD confirms regiochemistry if NMR data conflicts with expected substitution patterns .

Q. What methodologies are utilized to synthesize and evaluate the bioactivity of novel derivatives?

  • Derivative Synthesis :
  • Heterocyclic Coupling : React with indole-2-carboxylic acid or benzothiazole groups via TBTU-mediated amidation .
  • Aldehyde Condensation : Schiff base formation with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) under catalytic triethylamine .
    • Bioactivity Assays :
  • Cytotoxicity Testing : MTT assays (Mosmann, 1983) assess cell viability post-treatment .
  • Enzyme Inhibition : 17β-HSD3 inhibition is measured via fluorescence-based enzymatic assays .

Q. In multi-step synthesis of derivatives, what strategies mitigate side reactions and improve intermediate stability?

  • Protective Group Chemistry : Use Boc (tert-butoxycarbonyl) for amine protection during coupling steps to prevent unwanted nucleophilic attacks .
  • Low-Temperature Quenching : Rapid cooling (0–5°C) after Grignard reagent addition minimizes side reactions like over-alkylation .
  • Flash Chromatography : Purify intermediates using silica gel columns (hexane:ethyl acetate gradients) to isolate unstable compounds before degradation .

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